2-Chloro-6-hydroxyquinoline-3-carbaldehyde
Overview
Description
2-Chloro-6-hydroxyquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family. This compound, with the molecular formula C10H6ClNO2, features a chloro group at the 2-position, a hydroxy group at the 6-position, and an aldehyde group at the 3-position on the quinoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde typically involves the chlorination of 6-hydroxyquinoline-3-carbaldehyde. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions . Another approach involves the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group at the 3-position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Phenylacetylene, PdCl2, CH3CN, triethylamine, triphenylphosphine, 80°C, inert atmosphere.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: 2-(Phenylethynyl)quinoline-3-carbaldehydes.
Oxidation: 2-Chloro-6-hydroxyquinoline-3-carboxylic acid.
Reduction: 2-Chloro-6-hydroxyquinoline-3-methanol.
Scientific Research Applications
2-Chloro-6-hydroxyquinoline-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-hydroxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 6-Chloro-2-hydroxyquinoline
- 2-Chloro-6-methoxyquinoline-3-carboxaldehyde
Uniqueness
2-Chloro-6-hydroxyquinoline-3-carbaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the quinoline ring, which imparts distinct chemical reactivity and potential biological activity . This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications .
Properties
IUPAC Name |
2-chloro-6-hydroxyquinoline-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-7(5-13)3-6-4-8(14)1-2-9(6)12-10/h1-5,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDRTANOQNQDMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1O)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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